molecular formula C13H20O9 B017966 Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside CAS No. 18031-51-1

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

Cat. No. B017966
CAS RN: 18031-51-1
M. Wt: 320.29 g/mol
InChI Key: SZWIADUEFWYSBL-LBELIVKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of glucosides. It has a molecular weight of 320.29 and a molecular formula of C13H20O9 . This compound is commonly employed as a protective compound for drugs or biomolecules during formulation and storage . With its unique properties, it aids in enhancing drug stability and solubility .


Molecular Structure Analysis

The Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside molecule contains a total of 42 bonds. There are 22 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 six-membered ring, 3 esters (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside appears as an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Hexane .

Scientific Research Applications

Analgesic Activity

Methyl 2,3,6-tri-O-acetyl-a-D-glucopyranoside has been found to have potential as an analgesic agent. A study found that a 3′,4′,6′-triacetylated-glucoside, 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, obtained from Ficus populifolia, showed strong potential as an analgesic agent .

Drug Formulation and Storage

This compound is commonly employed as a protective compound for drugs or biomolecules during formulation and storage. It aids in enhancing drug stability and solubility .

Agrochemical Development

Beyond the pharmaceutical realm, Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside also finds its place in the dynamic field of agrochemical development. Its unique chemical properties make it a valuable building block in the synthesis of advanced crop protection agents, such as pesticides and herbicides .

Saccharide-Mediated Protection

Methyl α-D-glucopyranoside has been used in a study to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin A .

Mechanism of Action

Target of Action

Methyl 2,3,6-tri-O-acetyl-a-D-glucopyranoside is a versatile compound used in the biomedical industry It is commonly employed as a protective compound for drugs or biomolecules during formulation and storage .

Mode of Action

It is known to enhance drug stability and solubility , suggesting that it may interact with its targets to improve their chemical stability and increase their solubility in biological environments.

Pharmacokinetics

Its role in enhancing drug stability and solubility suggests that it may influence the bioavailability of drugs or biomolecules it is formulated with.

Result of Action

It is known to enhance drug stability and solubility , which could potentially improve the efficacy of drugs or biomolecules it is formulated with.

Action Environment

Given its role in enhancing drug stability and solubility , factors such as temperature, pH, and the presence of other substances could potentially influence its action.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWIADUEFWYSBL-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453196
Record name Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

CAS RN

18031-51-1
Record name α-D-Glucopyranoside, methyl, 2,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18031-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.